3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the cyclization of N-nitroso-bis(cyanomethyl)amine, followed by acidification, nitration, and N-oxidation . The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of azides.
Scientific Research Applications
3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic labeling experiments to trace nitrogen pathways in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Mechanism of Action
The mechanism of action of 3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can form stable complexes with various biomolecules, influencing their structure and function. The isotopically labeled nitrogen atoms allow for precise tracking and analysis of these interactions using NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
3,5-diamino-1,2,4-triazole: Another nitrogen-rich compound with similar applications in high-energy materials and analytical chemistry.
2,6-diamino-3,5-dinitropyrazine-1-oxide: Known for its use in energetic materials and its similar synthetic routes.
Uniqueness
3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide stands out due to its isotopic labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This feature makes it particularly valuable for detailed molecular studies and tracing experiments .
Properties
Molecular Formula |
C6H8ClN7O |
---|---|
Molecular Weight |
232.61 g/mol |
IUPAC Name |
3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide |
InChI |
InChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)/i10+1,11+1,14+1 |
InChI Key |
XSDQTOBWRPYKKA-MKZAMGNXSA-N |
Isomeric SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2] |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
Origin of Product |
United States |
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